Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a synthetic organic compound with the molecular formula C11H17F2NO3 and a molecular weight of 249.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group, two fluorine atoms, and an oxa-azaspiro ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone and an amine.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Purification: The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction, but may include alcohols, ketones, or other oxidized/reduced forms.
Scientific Research Applications
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the spirocyclic structure provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound lacks the difluoro substitution, making it less reactive in certain chemical reactions.
Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate: This compound lacks both the oxa group and the difluoro substitution, resulting in different chemical properties and reactivity.
Uniqueness
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to its combination of a spirocyclic structure, tert-butyl ester group, and difluoro substitution. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(15)14-5-4-10(7-16-10)11(12,13)6-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHGIFRDBRDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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